N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique chemical structure, which includes a benzothiazole moiety linked to a phenyl ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide can be achieved through various synthetic pathways One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreThe reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like iodine or samarium triflate .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield. These methods are advantageous as they reduce reaction times and minimize the use of hazardous reagents. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in the industrial synthesis of benzothiazole compounds .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase, which are involved in the inflammatory response. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine: This compound has similar structural features but includes an oxadiazole ring instead of a benzamide group.
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core but differ in the substituents attached to the arylamide group.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core provides a versatile scaffold for various chemical modifications, while the phenyl and benzamide groups enhance its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C26H26N2O2S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C26H26N2O2S/c1-17(2)14-15-30-22-11-7-19(8-12-22)25(29)27-21-9-5-20(6-10-21)26-28-23-13-4-18(3)16-24(23)31-26/h4-13,16-17H,14-15H2,1-3H3,(H,27,29) |
InChI Key |
ACDRRBAGOIIBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCC(C)C |
Origin of Product |
United States |
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